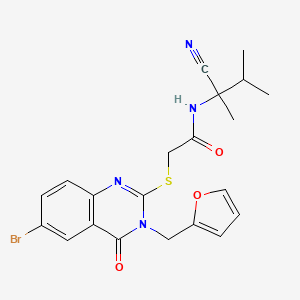

2-((6-Bromo-3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide

Description

This compound belongs to the quinazolinone-thioacetamide class, characterized by a 6-bromo-substituted quinazolinone core linked to a thioacetamide moiety. The furan-2-ylmethyl group at position 3 introduces aromatic heterocyclic bulk, while the 2-cyano-3-methylbutan-2-yl substituent on the acetamide nitrogen enhances steric and electronic complexity. Such structural features are critical for modulating physicochemical properties (e.g., solubility, stability) and biological interactions, particularly in drug discovery contexts targeting enzymes or receptors .

Properties

Molecular Formula |

C21H21BrN4O3S |

|---|---|

Molecular Weight |

489.4 g/mol |

IUPAC Name |

2-[6-bromo-3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide |

InChI |

InChI=1S/C21H21BrN4O3S/c1-13(2)21(3,12-23)25-18(27)11-30-20-24-17-7-6-14(22)9-16(17)19(28)26(20)10-15-5-4-8-29-15/h4-9,13H,10-11H2,1-3H3,(H,25,27) |

InChI Key |

NLKJHRAKFMMSCF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(C#N)NC(=O)CSC1=NC2=C(C=C(C=C2)Br)C(=O)N1CC3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Bromo-3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinazolinone Core: Starting from an appropriate anthranilic acid derivative, cyclization reactions can be employed to form the quinazolinone core.

Bromination: Introduction of the bromo group at the 6-position using brominating agents such as N-bromosuccinimide (NBS).

Furan-2-ylmethyl Substitution: Coupling of the furan-2-ylmethyl group to the quinazolinone core using suitable reagents and catalysts.

Thioether Formation: Introduction of the thioether linkage by reacting with a thiol derivative.

Acetamide Formation: Finally, the acetamide group is introduced through acylation reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the thioether linkage.

Reduction: Reduction reactions could target the carbonyl group in the quinazolinone core.

Substitution: Various substitution reactions can occur, especially at the bromine site or the furan ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a therapeutic agent for various diseases.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets. For instance, it might inhibit certain enzymes or receptors, modulating biological pathways. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Quinazolinone derivatives exhibit diverse bioactivities depending on substituent patterns. The target compound’s 6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl core is shared with analogs like 2-(6-Bromo-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3-yl)-acetamide (4a) (). However, the furan-2-ylmethyl group in the target compound replaces the phenyl group in 4a, altering electronic density and steric hindrance.

The 2-cyano-3-methylbutan-2-yl substituent distinguishes the target compound from analogs such as N-(substituted phenyl) thioacetamide quinazolinones ().

Physicochemical Properties

Key data for analogous compounds ():

The 4-tolyl group in compound 8 () contributes to a higher melting point (315.5°C) due to increased symmetry and van der Waals interactions. The target compound’s cyano and branched alkyl groups may reduce crystallinity, lowering its melting point relative to 6. The bromine atom in the quinazolinone core likely enhances molecular weight and polarizability, affecting solubility .

Biological Activity

2-((6-Bromo-3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and research findings related to this compound, emphasizing its pharmacological implications.

Synthesis

The synthesis of the compound involves multi-step reactions starting from commercially available precursors. The process typically includes the formation of the quinazolinone core, followed by the introduction of the furan and thioether functionalities. Specific methodologies may include:

- Formation of Quinazolinone : Utilizing condensation reactions between appropriate amines and carbonyl compounds.

- Thioether Formation : Employing thiol derivatives to introduce sulfur into the molecular structure.

- Furan Substitution : Incorporating furan derivatives through nucleophilic substitution mechanisms.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the furan moiety may enhance this activity due to its electron-donating properties, which can stabilize reactive intermediates during microbial inhibition .

Anticancer Properties

Several studies have highlighted the anticancer potential of quinazoline derivatives. For example, compounds structurally related to this compound have demonstrated moderate inhibitory effects on cell proliferation in various cancer cell lines. The mechanism of action is thought to involve the inhibition of key kinases involved in cell cycle regulation and apoptosis pathways .

Enzyme Inhibition

The compound has also been screened for its ability to inhibit specific enzymes linked to disease processes. For instance, it may act as an inhibitor of certain kinases and bromodomains, which are critical in cancer and inflammatory pathways. Differential Scanning Fluorimetry (DSF) assays have indicated promising binding affinities, suggesting that modifications in its structure could lead to enhanced potency against these targets .

Case Studies

-

Antibacterial Activity : In vitro studies demonstrated that similar quinazoline derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics such as norfloxacin .

Compound MIC (µg/mL) Target Bacteria Compound A 8 Staphylococcus aureus Compound B 16 Escherichia coli -

Antitumor Effects : A study reported that a related compound inhibited growth in human breast cancer cells with an IC50 value in the low micromolar range .

Compound IC50 (µM) Cell Line Compound C 5 MCF7 Compound D 10 MDA-MB-231

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this quinazolinone-thioacetamide derivative?

- Methodology: The compound can be synthesized via nucleophilic substitution of a 2-mercaptoquinazolinone precursor with a chloroacetamide derivative. For example, reacting 6-bromo-3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-2-thiol with 2-chloro-N-(2-cyano-3-methylbutan-2-yl)acetamide in dry acetone using anhydrous K₂CO₃ as a base. The reaction typically proceeds at room temperature for 12–24 hours, followed by filtration and recrystallization from ethanol .

- Critical Parameters: Moisture-sensitive conditions are essential to avoid hydrolysis of the cyano group. Solvent purity and stoichiometric ratios of reactants (1:1 molar ratio) must be optimized to achieve yields >80% .

Q. How can the structure of this compound be validated?

- Analytical Techniques:

- IR Spectroscopy: Confirm the presence of thioether (C-S-C, ~650 cm⁻¹), carbonyl (C=O, ~1680 cm⁻¹), and cyano (C≡N, ~2200 cm⁻¹) groups.

- NMR: ¹H NMR should show resonances for the furan protons (δ 6.2–7.4 ppm), quinazolinone aromatic protons (δ 7.5–8.5 ppm), and the methyl groups in the cyano-substituted butanamide (δ 1.2–1.6 ppm). ¹³C NMR will confirm the quinazolinone carbonyl (δ ~170 ppm) and cyano carbon (δ ~120 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern due to bromine .

Q. What are the recommended storage conditions to ensure compound stability?

- Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent oxidation of the thioether group and degradation of the furan ring. Avoid exposure to moisture due to the hydrolytic sensitivity of the cyano group .

Advanced Research Questions

Q. How does the bromine substituent at position 6 influence reactivity in cross-coupling reactions?

- Experimental Design: The C-Br bond at position 6 can undergo Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ (5 mol%) in a mixture of dioxane/H₂O (3:1) at 80°C. Compare reaction rates and yields with non-brominated analogs to assess electronic effects. Monitor by TLC and isolate products via column chromatography .

- Data Contradictions: If coupling fails, steric hindrance from the adjacent thioacetamide group may require alternative catalysts (e.g., PdCl₂(dppf)) or microwave-assisted conditions .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

- Methodology: Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9). If precipitation occurs, derivatize the cyano group (e.g., hydrolyze to carboxylate under acidic conditions) or use co-solvents (e.g., PEG-400). Dynamic light scattering (DLS) can assess aggregation .

- Advanced Approach: Synthesize PEGylated analogs by substituting the furan-methyl group with a PEG chain to enhance aqueous solubility while retaining bioactivity .

Q. How does the furan-2-ylmethyl group affect metabolic stability in hepatic microsomes?

- Experimental Design: Incubate the compound with human liver microsomes (HLMs) and NADPH at 37°C. Analyze metabolites via LC-MS/MS. Compare half-life (t₁/₂) with analogs lacking the furan group.

- Key Findings: The furan ring may undergo oxidative cleavage by CYP450 enzymes, leading to inactive metabolites. If rapid degradation is observed, replace the furan with a bioisostere (e.g., thiophene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.